

Spectroscopic Profile of 4-Chloroindole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-CHLOROINDOLE-3-CARBALDEHYDE

Cat. No.: B113138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-chloroindole-3-carbaldehyde** (CAS No. 876-72-2), a halogenated indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents available experimental data alongside predicted spectroscopic values to serve as a reference for researchers.

Core Spectroscopic Data

The structural characteristics of **4-chloroindole-3-carbaldehyde** give rise to a unique spectroscopic fingerprint. The following sections summarize the available and predicted quantitative data from key analytical techniques.

Infrared (IR) Spectroscopy

The following table lists the experimental Fourier-transform infrared (FTIR) absorption bands for **4-chloroindole-3-carbaldehyde**.^[1]

Wavenumber (cm ⁻¹)	Assignment
3163.7, 3127.5	N-H Stretching
3006.5	Aromatic C-H Stretching
2939.5, 2870.5	Aldehyde C-H Stretching
1639.4	C=O Stretching (Aldehyde)
1570.3, 1521.1, 1485.4	Aromatic C=C Stretching
1430.0	C-N Stretching
773.8	C-Cl Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **4-chloroindole-3-carbaldehyde** are not readily available in the reviewed scientific literature. Therefore, predicted NMR data are provided below. These predictions are based on computational models and should be used as an estimation pending experimental verification.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12.5	br s	N-H
~10.0	s	CHO
~8.2	d	H-2
~7.8	d	H-7
~7.4	dd	H-5
~7.3	t	H-6

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~185.5	C=O (Aldehyde)
~138.0	C-7a
~136.5	C-2
~128.0	C-4
~127.5	C-3a
~124.0	C-6
~122.5	C-5
~118.0	C-3
~114.0	C-7

Mass Spectrometry (MS)

Experimental mass spectrometry data for **4-chloroindole-3-carbaldehyde** is not widely published. The following table outlines the predicted mass spectrometric information for the parent molecule.

Parameter	Value
Molecular Formula	C ₉ H ₆ ClNO
Molecular Weight	179.61 g/mol
Monoisotopic Mass	179.0138 Da
Predicted M ⁺ Peak	m/z 179
Predicted M ⁺ ₂ Peak	m/z 181 (approx. 33% intensity of M ⁺)

Predicted Fragmentation Pattern: Under electron ionization (EI), the fragmentation of **4-chloroindole-3-carbaldehyde** is expected to initiate with the loss of the formyl radical (\cdot CHO, 29 Da) to yield a fragment at m/z 150. Subsequent fragmentation may involve the loss of a chlorine radical (\cdot Cl, 35 Da) or hydrogen cyanide (HCN, 27 Da) from the indole ring.

Experimental Protocols

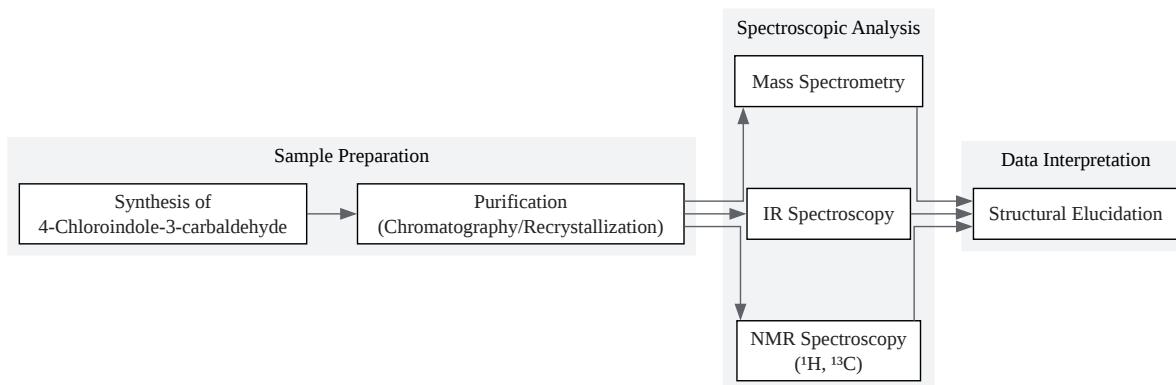
The following are detailed, generalized methodologies for obtaining the spectroscopic data for **4-chloroindole-3-carbaldehyde**.

Synthesis of 4-Chloroindole-3-carbaldehyde

A common method for the synthesis of **4-chloroindole-3-carbaldehyde** is the Vilsmeier-Haack reaction.

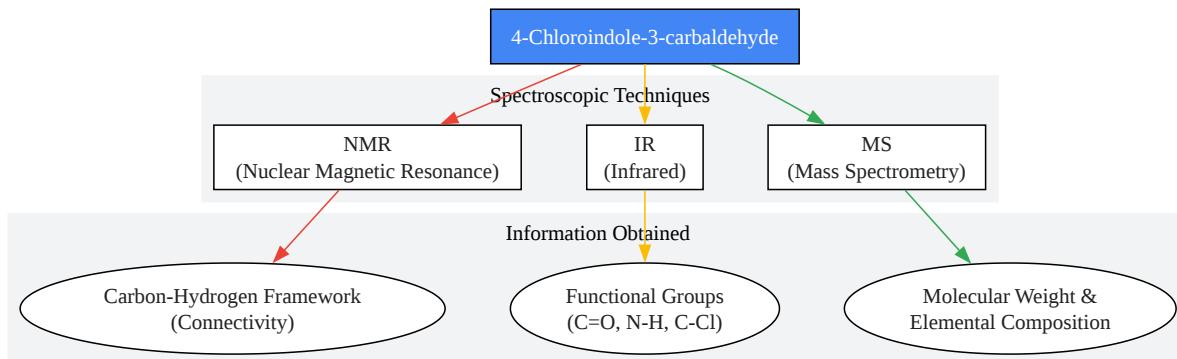
- Reagents and Materials: 4-chloroindole, phosphorus oxychloride (POCl_3), N,N-dimethylformamide (DMF), ice, sodium hydroxide solution, ethyl acetate, brine.
- Procedure:
 1. To a stirred solution of DMF at 0 °C, slowly add POCl_3 dropwise to form the Vilsmeier reagent.
 2. After the formation of the Vilsmeier reagent is complete, add a solution of 4-chloroindole in DMF dropwise at 0 °C.
 3. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
 4. Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
 5. Extract the product with ethyl acetate.
 6. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 7. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain **4-chloroindole-3-carbaldehyde**.

Spectroscopic Analysis


- NMR Spectroscopy:

- Dissolve 5-10 mg of purified **4-chloroindole-3-carbaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

- IR Spectroscopy:
 - Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk.
 - Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
 - Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Mass Spectrometry:
 - For Electron Ionization Mass Spectrometry (EI-MS), introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
 - Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).
 - For High-Resolution Mass Spectrometry (HRMS), utilize a technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and confirm the elemental composition.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloroindole-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113138#spectroscopic-data-of-4-chloroindole-3-carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com